![molecular formula C13H10FN3O B14312740 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine CAS No. 108784-44-7](/img/structure/B14312740.png)
6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine derivatives with α-haloketones in the presence of a base . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-b]pyridazines .
Aplicaciones Científicas De Investigación
6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the inhibition of essential bacterial enzymes . The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
3-Methoxy-2-phenylimidazo[1,2-b]pyridazine: Shares a similar core structure but lacks the fluorine atom.
6-Fluoro-3-methoxy-2-phenylimidazo[1,2-a]pyridine: Similar in structure but with a different ring fusion.
Uniqueness: 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery .
Propiedades
Número CAS |
108784-44-7 |
|---|---|
Fórmula molecular |
C13H10FN3O |
Peso molecular |
243.24 g/mol |
Nombre IUPAC |
6-fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C13H10FN3O/c1-18-13-12(9-5-3-2-4-6-9)15-11-8-7-10(14)16-17(11)13/h2-8H,1H3 |
Clave InChI |
VNIKEAVMPIMTLD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C2N1N=C(C=C2)F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



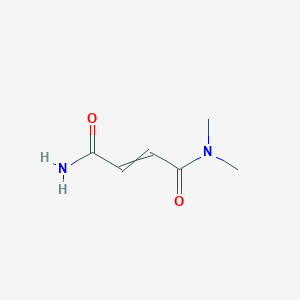
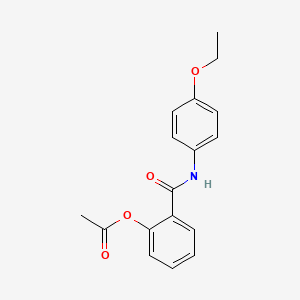
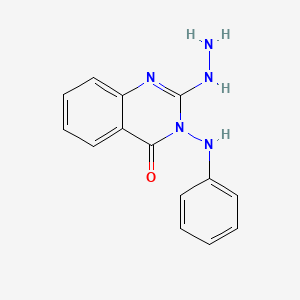

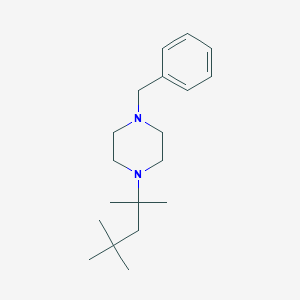


![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
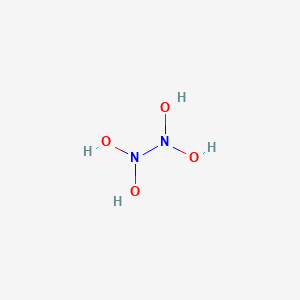

![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)


